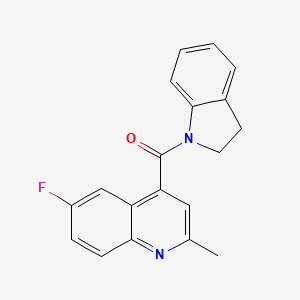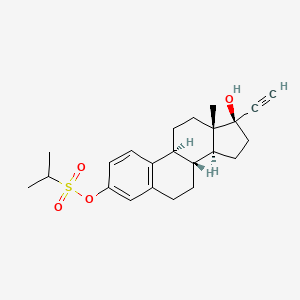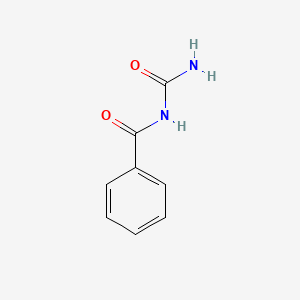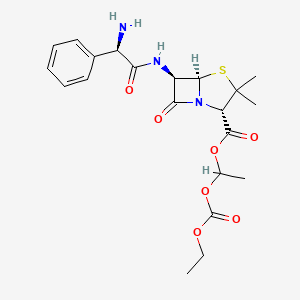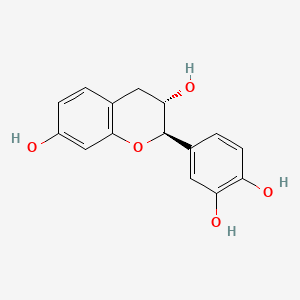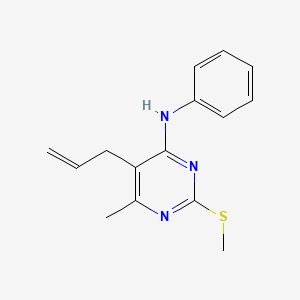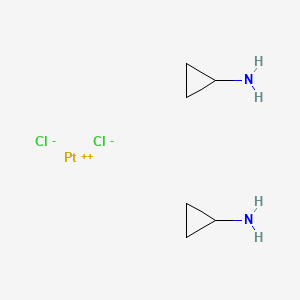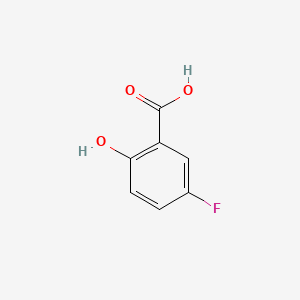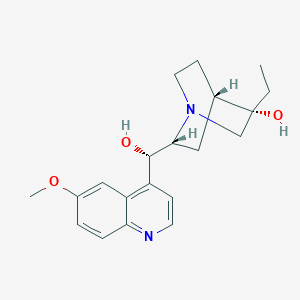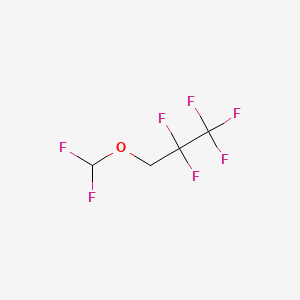
3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds like 3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane typically involves halogenation and deoxyfluorination reactions. For example, CpFluor, a bench-stable fluorination reagent, has been utilized in the deoxyfluorination of carboxylic acids to afford various acyl fluorides under neutral conditions, illustrating the type of chemistry that may be involved in synthesizing similar fluorinated compounds (Wang et al., 2021).
Molecular Structure Analysis
The molecular structure of fluorinated epoxypropanes, closely related to 3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane, has been studied using techniques like microwave spectroscopy and quantum chemistry calculations. These studies help in understanding the electronic distribution, geometric parameters, and the potential for intermolecular interactions in such molecules. For instance, the unexpected structure of complexes formed by these molecules with argon atoms has shed light on their unique structural characteristics (Leung et al., 2020).
Chemical Reactions and Properties
Fluorinated compounds exhibit a range of chemical reactions, including cyclodimerisation and hydrolysis, leading to the formation of unique products. The reactivity of such compounds can be attributed to the presence of fluorine atoms, which influence the electronic properties and reactivity of the carbon framework. For example, the reaction of 1,1,3,3,3-pentafluoro-2-pentafluorophenyl-1,2-epoxypropane with trimethylphosphite illustrates the complexity and variety of reactions that fluorinated compounds can undergo (Kadyrov et al., 2002).
Aplicaciones Científicas De Investigación
1. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on Pulmonary Fibrosis
- Summary of Application : This compound, referred to as DGM, was evaluated for its effects on pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .
- Methods of Application : The study involved stimulating in vitro cultured A549 cells to construct Epithelial-Mesenchymal Transitions (EMTs) with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
- Results or Outcomes : DGM attenuated TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
2. 2-Bromo-3-difluoromethoxy-6-iodopyridine
- Summary of Application : This compound and related ones are primarily used as intermediates in the synthesis of various chemically complex structures.
- Methods of Application : These compounds enable further chemical manipulations, making them versatile building blocks in synthetic organic chemistry.
- Results or Outcomes : Some derivatives of halopyridines exhibit interesting UV/Vis and emission properties. Selected pentaalkynylated pyridines have shown moderate to high fluorescence quantum yields, suggesting potential applications in spectroscopy and materials science.
3. 3-(Difluoromethoxy)nitrobenzene
- Summary of Application : This compound is used in the synthesis of various chemically complex structures .
- Methods of Application : It is used as an intermediate in chemical reactions, enabling further chemical manipulations .
- Results or Outcomes : The specific outcomes depend on the nature of the chemical reactions it is involved in .
4. 3-(Difluoromethoxy)benzonitrile
- Summary of Application : This compound is also used as an intermediate in the synthesis of various chemically complex structures .
- Methods of Application : It is used in various chemical reactions, enabling the synthesis of complex organic compounds .
- Results or Outcomes : The specific outcomes depend on the nature of the chemical reactions it is involved in .
5. 3-(Difluoromethoxy)nitrobenzene
- Summary of Application : This compound is used in the synthesis of various chemically complex structures .
- Methods of Application : It is used as an intermediate in chemical reactions, enabling further chemical manipulations .
- Results or Outcomes : The specific outcomes depend on the nature of the chemical reactions it is involved in .
6. Difluoromethoxylated Ketones
- Summary of Application : Difluoromethoxylated ketones are used as building blocks in organic synthesis .
- Methods of Application : These compounds possess a dynamic lipophilicity, enabling novel interactions in active protein sites through weak hydrogen-bonding .
- Results or Outcomes : The binding affinity of these compounds could be enhanced by the conformational adaptability of Ar OCF2H, as two energy minima are predicted for .
Propiedades
IUPAC Name |
3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-2(6)12-1-3(7,8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBKUGEYSHGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074059 | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |
CAS RN |
56860-81-2 | |
| Record name | Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



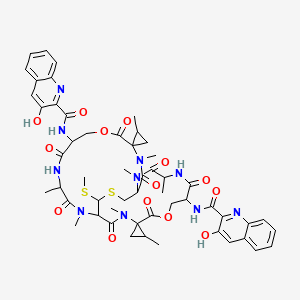
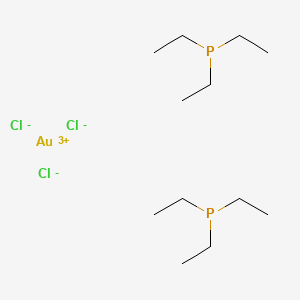
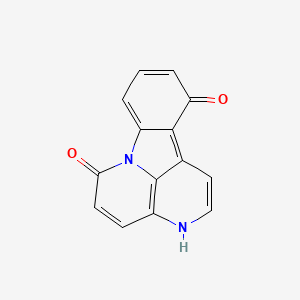
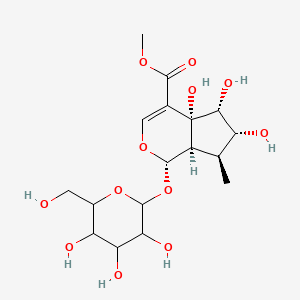
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)
